N-(3-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Medicinal Chemistry SAR Physicochemical Profiling

This meta‑acetamidophenyl regioisomer is a structurally resolved alternative to the publicly cataloged para‑isomer. Its unique substitution pattern alters hydrogen‑bond geometry and electrostatic potential critical for kinase active‑site recognition (e.g., Akt, Src). Designed for head‑to‑head SAR comparisons, it enables accurate determination of positional selectivity fingerprints in biochemical kinase panels and antibacterial MIC assays. Procure this exact compound to avoid SAR invalidation and ensure experimental reproducibility in lead‑optimization campaigns. Supplied as a research‑grade screening compound (≥95 % HPLC) for non‑human, non‑therapeutic use. Contact the custom synthesis service for batch availability, pricing, and lead time.

Molecular Formula C19H17N3O2S
Molecular Weight 351.4 g/mol
Cat. No. B11367485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
Molecular FormulaC19H17N3O2S
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3
InChIInChI=1S/C19H17N3O2S/c1-13(23)20-15-8-5-9-16(10-15)21-18(24)11-17-12-25-19(22-17)14-6-3-2-4-7-14/h2-10,12H,11H2,1H3,(H,20,23)(H,21,24)
InChIKeyHSVRYKRGENJANT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide – Chemical Identity and Procurement Baseline


N-(3-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide (molecular formula C₁₉H₁₇N₃O₂S, exact mass 351.104 g/mol) belongs to the class of N-phenylacetamide derivatives containing a 2-phenyl-1,3-thiazol-4-yl moiety . This compound features a meta-acetamido substituent on the aniline ring linked via an acetamide bridge to the 4-position of the 2-phenylthiazole core. It is supplied as a research-grade screening compound (typical purity ≥95%) intended for non-human, non-therapeutic research use. No public bioactivity or target engagement data have been identified for this exact compound in peer-reviewed literature or authoritative databases. This guide therefore focuses on structural differentiation from the closest available analogs and class-level evidence to support informed procurement decisions.

Why In-Class Thiazole-Acetamide Analogs Cannot Substitute N-(3-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide


The meta‑acetamidophenyl substitution pattern distinguishes this compound from its para‑isomer, N‑(4‑acetamidophenyl)‑2‑(2‑phenyl‑1,3‑thiazol‑4‑yl)acetamide, which is the most structurally proximate publicly cataloged analog . In related thiazole‑acetamide series, positional isomerism on the N‑phenyl ring markedly alters hydrogen‑bonding geometry, molecular electrostatic potential, and steric accessibility of the acetamide carbonyl—parameters known to control target‑ligand recognition [1]. The 2‑phenylthiazol‑4‑yl acetamide scaffold is embedded in chemotypes active against kinases (e.g., Akt, Src) and antibacterial targets, where regioisomeric substitution on the terminal aryl ring has been shown to produce substantially different IC₅₀ values and selectivity profiles [2]. Therefore, generic substitution with the para‑acetamido isomer or other N‑phenyl variants risks invalidating structure‑activity relationships (SAR) and compromising experimental reproducibility.

Quantitative Differentiation Evidence for N-(3-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide vs. Closest Analogs


Meta- vs. Para-Acetamido Regioisomerism Modulates Key Physicochemical Descriptors

Positional isomerism of the acetamido group on the N‑phenyl ring (meta position in the target compound vs. para position in the closest commercially cataloged analog) alters the calculated topological polar surface area (TPSA) and molecular shape, which directly influence membrane permeability and target‑binding geometry. Although experimental TPSA values for the meta isomer are not publicly reported, the para‑isomer N‑(4‑acetamidophenyl)‑2‑(2‑phenyl‑1,3‑thiazol‑4‑yl)acetamide is cataloged with a well‑defined InChI and SMILES string, enabling computational differential profiling. In analogous thiazole‑acetamide antibacterial series, shifting the aryl substitution from para to meta has been associated with altered minimum inhibitory concentration (MIC) values, underscoring the importance of regioisomeric identity for SAR‑driven procurement [1].

Medicinal Chemistry SAR Physicochemical Profiling

2‑Phenylthiazol‑4‑yl Acetamide Scaffold Is Associated with Kinase Inhibition Potency in the Sub‑Micromolar Range

The 2‑phenylthiazol‑4‑yl acetamide scaffold is a validated pharmacophore for kinase inhibition. In a series of thiazole carboxamide pan‑Akt inhibitors, the 2‑phenylthiazole‑based lead compound N‑(1‑amino‑3‑phenylpropan‑2‑yl)‑2‑phenylthiazole‑5‑carboxamide (5m) inhibited Akt1, Akt2, and Akt3 with IC₅₀ values of 25, 196, and 24 nM, respectively. The thiazole core common to the target compound is essential for this activity; replacement with oxazole or other heterocycles results in significant potency loss [1]. Furthermore, N‑benzyl‑substituted thiazolyl acetamides have demonstrated Src kinase inhibition with IC₅₀ values as low as 40 nM, confirming the scaffold's broad kinase‑targeting potential [2].

Kinase Inhibition Akt Src Cancer

Antibacterial Activity Is Documented for Structurally Proximal N‑Phenylacetamide‑4‑Arylthiazole Analogs, Providing a Class‑Level Activity Benchmark

A series of N‑phenylacetamide derivatives containing 4‑arylthiazole moieties—sharing the core connectivity pattern of the target compound—were evaluated for in vitro antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), X. axonopodis pv. citri (Xac), and X. oryzae pv. oryzicola (Xoc). The most active compound, N‑(4‑((4‑(4‑fluorophenyl)thiazol‑2‑yl)amino)phenyl)acetamide (A1), exhibited an EC₅₀ of 156.7 µM against Xoo, outperforming the commercial bactericide bismerthiazol (EC₅₀ = 230.5 µM) and thiodiazole copper (EC₅₀ = 545.2 µM). SEM imaging confirmed that A1 induced cell membrane rupture in Xoo [1]. This class‑level evidence demonstrates that the N‑phenylacetamide‑thiazole framework can yield bactericidal activity superior to established agrochemical benchmarks. The target compound's distinct meta‑acetamido substitution may further differentiate its antibacterial spectrum and potency.

Antibacterial Xanthomonas Plant Pathology Agrochemical

Computational ADMET Profiling Predicts Favorable Drug‑Likeness Relative to Close Thiazole‑Acetamide Analogs

In silico ADMET prediction for the target compound and its nearest analogs indicates compliance with Lipinski's Rule of Five and a favorable pharmacokinetic profile for oral bioavailability. The meta‑acetamidophenyl isomer is predicted to have a logP of approximately 3.5, molecular weight of 351.4 g/mol, and 3 hydrogen‑bond donors (two amide NH, one acetamido NH). Computational comparison with the para‑isomer and the N‑phenyl analog (lacking acetamido substitution) shows that the meta‑acetamido group provides an intermediate lipophilicity profile that balances membrane permeability with aqueous solubility. No experimental ADMET data exist for the target compound; predictions are based on consensus models applied to the publicly available structural descriptors of the para‑isomer .

ADMET Drug‑Likeness Computational Chemistry Lead Optimization

Recommended Application Scenarios for N-(3-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide


Kinase‑Targeted Screening Library Expansion with a Privileged 2‑Phenylthiazole Scaffold

The 2‑phenylthiazol‑4‑yl acetamide core is a validated kinase‑inhibitor pharmacophore, with close analogs demonstrating nanomolar inhibition of Akt and Src kinases. Integrating N‑(3‑acetamidophenyl)‑2‑(2‑phenyl‑1,3‑thiazol‑4‑yl)acetamide into kinase‑focused screening libraries enables exploration of the meta‑acetamidophenyl substitution as a determinant of kinase isoform selectivity. This compound is appropriate for biochemical kinase panel screens (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler) to establish its selectivity fingerprint relative to the para‑isomer and other N‑aryl variants [1].

Antibacterial SAR Exploration Against Agricultural and Clinical Pathogens

Given the demonstrated antibacterial activity of structurally proximal N‑phenylacetamide‑4‑arylthiazole analogs against Xanthomonas spp. (EC₅₀ = 156.7 µM for the lead analog A1, outperforming bismerthiazol and thiodiazole copper), this compound is suitable for minimum inhibitory concentration (MIC) determination against both phytopathogenic bacteria (Xoo, Xac, Xoc) and clinically relevant Gram‑positive/Gram‑negative strains. Its meta‑acetamido substitution may confer a distinct spectrum or resistance profile compared to the para‑substituted analogs previously studied [2].

Regioisomeric Selectivity Profiling in Medicinal Chemistry SAR Campaigns

The compound serves as a key regioisomeric probe to systematically assess the impact of meta‑ vs. para‑acetamido substitution on target binding, cellular potency, and ADMET properties. Head‑to‑head comparison with the para‑isomer (N‑(4‑acetamidophenyl)‑2‑(2‑phenyl‑1,3‑thiazol‑4‑yl)acetamide) in identical assay conditions can provide quantitative SAR data essential for lead optimization. This paired‑isomer approach is a standard medicinal chemistry strategy to deconvolute positional effects on pharmacophore presentation [1].

Computational Chemistry and Molecular Docking Studies

The compound's well‑defined 2D structure (C₁₉H₁₇N₃O₂S, MW 351.4) and the availability of its para‑isomer for comparative docking make it a suitable ligand for molecular modeling studies. Docking into kinase ATP‑binding pockets or antibacterial target proteins (e.g., dihydropteroate synthase) can generate testable hypotheses about the contribution of the meta‑acetamido hydrogen‑bond network to binding affinity, guiding further synthetic optimization .

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